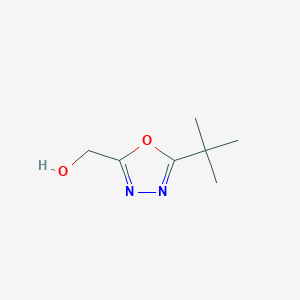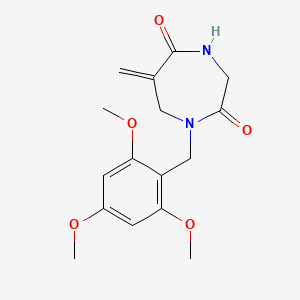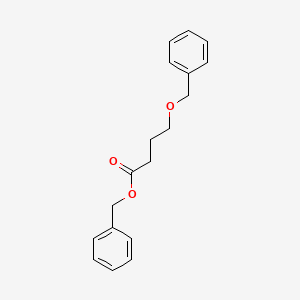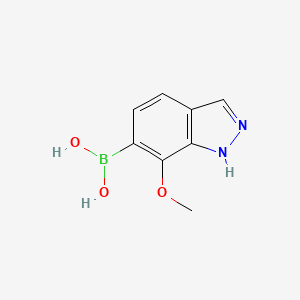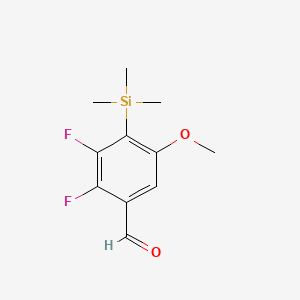
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H14F2O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms, a methoxy group, and a trimethylsilyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde typically involves the introduction of the fluorine, methoxy, and trimethylsilyl groups onto a benzaldehyde core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The trimethylsilyl group is often introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid.
Reduction: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde group. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents.
類似化合物との比較
Similar Compounds
2,3-Difluoro-5-methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,3-Difluoro-4-(trimethylsilyl)benzaldehyde: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: A thiophene derivative with similar fluorine and trimethylsilyl substitutions but different core structure.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C11H14F2O2Si |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H14F2O2Si/c1-15-8-5-7(6-14)9(12)10(13)11(8)16(2,3)4/h5-6H,1-4H3 |
InChIキー |
DSOQMNKZYGSRCN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



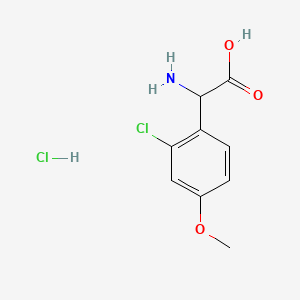

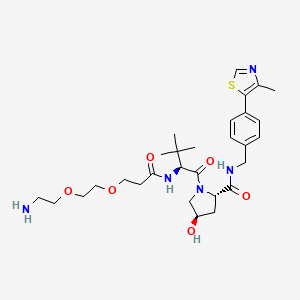
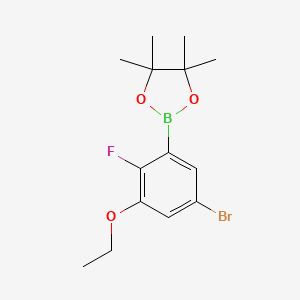
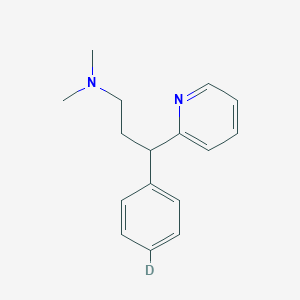
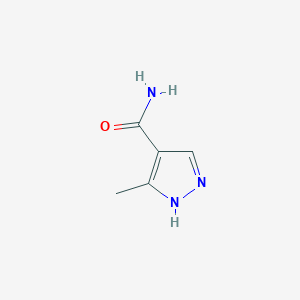
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)
